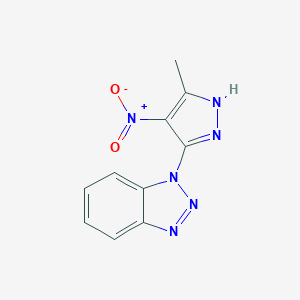![molecular formula C29H26O5 B414769 3,3-BIS(2,4-DIMETHOXYPHENYL)-3H-BENZO[F]CHROMENE](/img/structure/B414769.png)
3,3-BIS(2,4-DIMETHOXYPHENYL)-3H-BENZO[F]CHROMENE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-BIS(2,4-DIMETHOXYPHENYL)-3H-BENZO[F]CHROMENE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of chromenes, which are characterized by a benzopyran ring system fused with aromatic rings. The presence of methoxy groups at specific positions enhances its chemical reactivity and potential for diverse applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-BIS(2,4-DIMETHOXYPHENYL)-3H-BENZO[F]CHROMENE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the chromene ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-BIS(2,4-DIMETHOXYPHENYL)-3H-BENZO[F]CHROMENE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives under specific conditions.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized chromenes.
Wissenschaftliche Forschungsanwendungen
3,3-BIS(2,4-DIMETHOXYPHENYL)-3H-BENZO[F]CHROMENE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacologically active compound with anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of advanced materials, such as photochromic and electrochromic devices
Wirkmechanismus
The mechanism of action of 3,3-BIS(2,4-DIMETHOXYPHENYL)-3H-BENZO[F]CHROMENE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. The presence of methoxy groups enhances its ability to interact with hydrophobic and hydrophilic regions of target molecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxyphenyl thiosemicarbazone: Known for its corrosion inhibition properties.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A potential bioactive compound with applications in fungicide and bactericide formulations.
Naphthopyrans: Compounds with photochromic properties used in photonic devices.
Uniqueness
3,3-BIS(2,4-DIMETHOXYPHENYL)-3H-BENZO[F]CHROMENE stands out due to its unique chromene ring system and the specific positioning of methoxy groups. These structural features confer distinct chemical reactivity and potential for diverse applications, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C29H26O5 |
|---|---|
Molekulargewicht |
454.5g/mol |
IUPAC-Name |
3,3-bis(2,4-dimethoxyphenyl)benzo[f]chromene |
InChI |
InChI=1S/C29H26O5/c1-30-20-10-12-24(27(17-20)32-3)29(25-13-11-21(31-2)18-28(25)33-4)16-15-23-22-8-6-5-7-19(22)9-14-26(23)34-29/h5-18H,1-4H3 |
InChI-Schlüssel |
LRCWPCZZWJRZQI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C2(C=CC3=C(O2)C=CC4=CC=CC=C43)C5=C(C=C(C=C5)OC)OC)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2(C=CC3=C(O2)C=CC4=CC=CC=C43)C5=C(C=C(C=C5)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![17-(2,5-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B414687.png)
![3-{3-methyl-5-oxo-4-[4-oxo-3-phenyl-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-thiazolidin-2-ylidene]-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B414689.png)


![8-(1-azepanyl)-7-[2-hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B414694.png)
![(1Z)-8-ETHOXY-4,4-DIMETHYL-N-PHENYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE](/img/structure/B414695.png)

![4-chloro-11-methyl-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B414702.png)

![N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl]thiophene-2-carboxamide](/img/structure/B414704.png)
![N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]-2-thiophenecarboxamide](/img/structure/B414705.png)
![N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B414706.png)
![N-(2-(2-furyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B414707.png)

